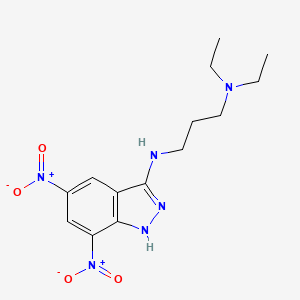
4-(Iodomethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)biphenyl is an organic compound with the molecular formula C13H11I It consists of a biphenyl structure with an iodine atom attached to the fourth position of one of the benzene rings and a methyl group attached to the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Iodomethyl)biphenyl can be synthesized through several methods. One common approach involves the iodination of 4-methylbiphenyl using iodine and a suitable oxidizing agent. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromomethylbiphenyl is reacted with an iodinating reagent .
Industrial Production Methods: In an industrial setting, the production of 4-iodomethylbiphenyl often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products include biphenyl derivatives with extended carbon chains.
Oxidation and Reduction: Products include carboxylic acids and alkanes, respectively.
Scientific Research Applications
4-(Iodomethyl)biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodomethylbiphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The pathways involved often include electrophilic aromatic substitution and cross-coupling reactions .
Comparison with Similar Compounds
4-Iodobiphenyl: Similar structure but lacks the methyl group.
4-Bromomethylbiphenyl: Similar structure with a bromine atom instead of iodine.
4-Chloromethylbiphenyl: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-(Iodomethyl)biphenyl is unique due to the presence of both an iodine atom and a methyl group on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H11I |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-(iodomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11I/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
FKTNPISJMMSSJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



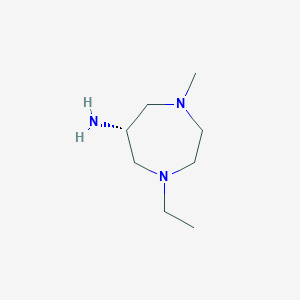
![N''-[4-(3-Cyanophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8627691.png)
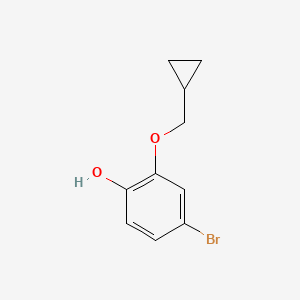
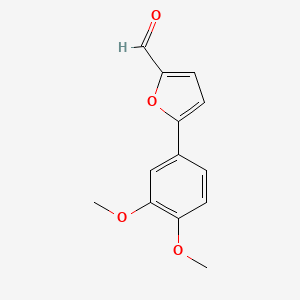
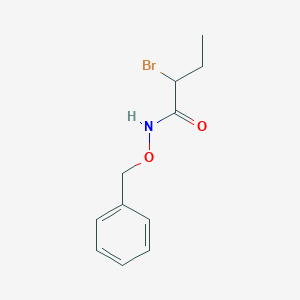
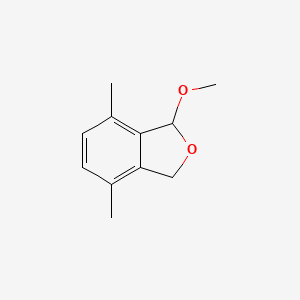

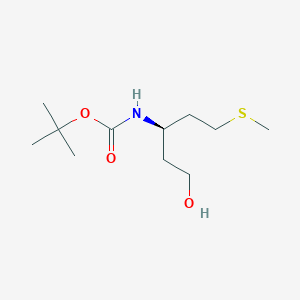

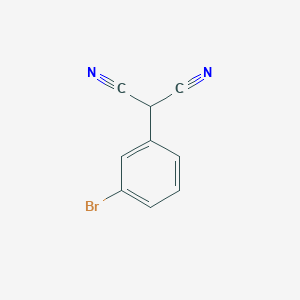
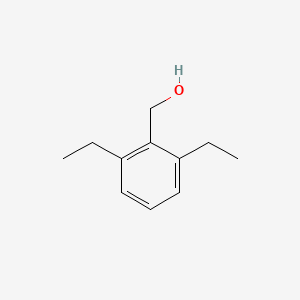
![1,3(2H,4H)-Isoquinolinedione, 2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B8627725.png)
